STING agonist 3;Tautomerism;diABZI STING agonist-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

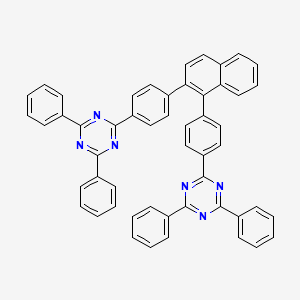

diABZI STING agonist-1: is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It is also known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of diABZI STING agonist-1 involves the synthesis of small molecule amidobenzimidazoles (ABZI). These molecules are then dimerized to create a single dimeric ligand, which significantly increases the STING binding affinity . The compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is synthesized through systematic optimization of the payload, linker, and scaffold based on multiple factors including potency and specificity in both in vitro and in vivo evaluations .

Analyse Des Réactions Chimiques

Types of Reactions: diABZI STING agonist-1 undergoes several types of chemical reactions, including activation of type-I interferons and pro-inflammatory cytokines . It is a selective stimulator of interferon genes (STING) receptor agonist, with EC50 values of 130 nM and 186 nM for human and mouse, respectively .

Common Reagents and Conditions: The compound is typically dissolved in endotoxin-free water to create a stock solution . It demonstrates high selectivity against more than 350 kinases tested at a concentration of 1 μM .

Major Products Formed: The major products formed from these reactions include type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .

Applications De Recherche Scientifique

Cancer Immunotherapy: diABZI STING agonist-1 has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It promotes an immunogenic tumor microenvironment characterized by increased frequency of activated macrophages and dendritic cells, improved infiltration of CD8+ T cells, and inhibition of tumor growth .

Antiviral Applications: The compound has also demonstrated efficacy in inhibiting SARS-CoV-2 infection and reducing viral RNA levels in cells . It induces a robust interferon response, which is crucial for antiviral defense .

Other Applications: In addition to its use in cancer and antiviral research, diABZI STING agonist-1 is being explored for its potential in enhancing vaccine efficacy and as a therapeutic strategy for various inflammatory diseases .

Mécanisme D'action

diABZI STING agonist-1 activates the STING pathway, which is a critical component of the innate immune response. Upon activation, STING triggers the production of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway . This activation enhances the cytotoxicity of T cells and promotes an immunogenic tumor microenvironment .

Comparaison Avec Des Composés Similaires

2’3’-cGAMP: A classical STING agonist that also induces the activation of type-I interferons and pro-inflammatory cytokines.

ADU-S100: Another STING agonist that has shown potential in cancer immunotherapy.

Uniqueness: diABZI STING agonist-1 is unique due to its non-nucleotide-based structure, which allows for systemic administration and improved pharmacokinetics compared to other STING agonists . Its dimeric structure significantly increases its binding affinity to STING, making it a highly potent agonist .

Propriétés

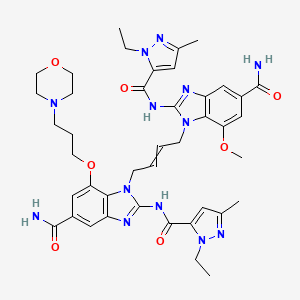

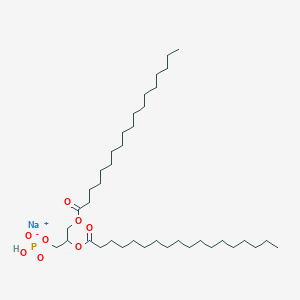

Formule moléculaire |

C42H51N13O7 |

|---|---|

Poids moléculaire |

849.9 g/mol |

Nom IUPAC |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59) |

Clé InChI |

JGLMVXWAHNTPRF-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)

![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)

![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)

![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)

![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)

![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)

![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)